molecular formula C11H13N3O2S B1210778 1-(Mesitylsulfonyl)-1H-1,2,4-triazole CAS No. 54230-59-0

1-(Mesitylsulfonyl)-1H-1,2,4-triazole

Cat. No.: B1210778
CAS No.: 54230-59-0
M. Wt: 251.31 g/mol
InChI Key: XNKYPZJMRHXJJQ-UHFFFAOYSA-N
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Description

1-(Mesitylsulfonyl)-1H-1,2,4-triazole is an organic compound characterized by the presence of a mesitylsulfonyl group attached to a 1,2,4-triazole ring. This compound is notable for its unique structural features, which confer distinct chemical properties and reactivity patterns. It is widely used in various fields of scientific research and industrial applications due to its versatility and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole typically involves the reaction of mesitylene with sulfonyl chloride to form mesitylsulfonyl chloride. This intermediate is then reacted with 1H-1,2,4-triazole under controlled conditions to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process is designed to minimize by-products and maximize yield, often incorporating purification steps such as recrystallization or chromatography to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1-(Mesitylsulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides or thiols .

Scientific Research Applications

1-(Mesitylsulfonyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Mesitylsulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The mesitylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or modify protein function, making the compound useful in various biochemical studies .

Comparison with Similar Compounds

Uniqueness: 1-(Mesitylsulfonyl)-1H-1,2,4-triazole is unique due to the combination of the mesitylsulfonyl group and the 1,2,4-triazole ring. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

1-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-8-4-9(2)11(10(3)5-8)17(15,16)14-7-12-6-13-14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKYPZJMRHXJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202583
Record name 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54230-59-0
Record name 1-[(2,4,6-Trimethylphenyl)sulfonyl]-1H-1,2,4-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54230-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054230590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Mesitylen-2-sulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60202583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mesityl 1,2,4-triazole-1-sulphonate
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